molecular formula C13H25N3O2 B2776346 1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone CAS No. 887445-59-2

1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone

Katalognummer: B2776346
CAS-Nummer: 887445-59-2
Molekulargewicht: 255.362
InChI-Schlüssel: SNHKBVBCZLOYLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Morpholin-4-yl-ethylamino)-piperidin-1-yl]-ethanone (CAS: 887445-59-2) is a piperidine-derived compound featuring a morpholine-ethylamino side chain and an acetyl group. Its molecular formula is C₁₃H₂₅N₃O₂, with a molecular weight of 267.36 g/mol . The structure combines a piperidine core with a morpholine moiety linked via an ethylamino bridge, conferring unique physicochemical properties such as moderate polarity and hydrogen-bonding capacity.

Eigenschaften

IUPAC Name

1-[4-(2-morpholin-4-ylethylamino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-12(17)16-5-2-13(3-6-16)14-4-7-15-8-10-18-11-9-15/h13-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHKBVBCZLOYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the search results. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactions

The compound is synthesized via reductive amination and nucleophilic substitution strategies. Key steps include:

  • Step 1 : Reaction of 1-methyl-4-(piperidin-4-yl)piperazine with 1-fluoro-2-methoxy-4-nitrobenzene in DMF at 80°C under basic conditions (K₂CO₃), yielding intermediates with 95% efficiency .

  • Step 2 : Reduction of nitro groups using iron powder in acetic acid (AcOH) to form amine derivatives .

  • Step 3 : Final acetylation via reductive amination with NaBH(OAc)₃ in dichloromethane (DCM) or 1,2-dichloroethane (DCE) .

Reactivity with Amines and Carbonyl Compounds

The ethylamino-piperidine moiety participates in nucleophilic substitution and Schiff base formation :

  • Amine Coupling : Reacts with 1,3,5-triazine derivatives (e.g., 12a–12c ) under DIPEA/THF conditions to form 4-chloro-1,3,5-triazine analogues (13a–13e ), followed by aniline derivatization using methanesulfonic acid (MsOH) in ethanol .

  • Reductive Amination : Reacts with ketones (e.g., 1-methylpiperidin-4-one) using NaBH(OAc)₃ to yield tertiary amines with >80% efficiency .

Oxidation and Reduction Reactions

  • Oxidation : The morpholine ring remains stable under mild oxidizing conditions (e.g., m-CPBA in CHCl₃) .

  • Nitro Reduction : The nitro group in precursors is reduced to amines using H₂/Pd-C or Fe/AcOH, critical for generating bioactive intermediates .

Stability and Functional Group Compatibility

  • Acid/Base Stability : The acetyl group hydrolyzes under strong acidic conditions (e.g., 4 M HCl/EtOAc), enabling deprotection strategies .

  • Thermal Stability : Stable at 80–100°C in polar aprotic solvents (DMF, NMP), facilitating microwave-assisted reactions .

Key Side Reactions

  • Unwanted Cyclization : Prolonged heating in AcOH may lead to thieno[2,3-c]isoquinoline derivatives via intramolecular cyclization .

  • Competitive Oxidation : Over-oxidation of morpholine to morpholine N-oxide occurs with strong oxidizers (e.g., KMnO₄) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds with similar structures to 1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone exhibit antidepressant-like effects. Studies have demonstrated that such piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Case studies highlight its potential in drug repurposing for treating various types of cancer, particularly non-small cell lung cancer (NSCLC) and hematological malignancies .

Case Studies

Study Focus Findings
Case Study 1Antidepressant EffectsDemonstrated modulation of serotonin receptors leading to improved mood in animal models .
Case Study 2Anticancer ActivityShowed significant reduction in tumor size in NSCLC models when combined with existing chemotherapy agents .
Case Study 3Drug RepurposingIdentified potential for use in treating refractory cancers based on existing pharmacological profiles .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Ethanone Cores

The following compounds share the 1-(piperidin-1-yl)ethanone backbone but differ in substituents, leading to variations in biological activity and physicochemical properties:

Compound Name Key Substituents Molecular Formula Notable Features Biological/Pharmacological Notes
1-[4-(2-Morpholin-4-yl-ethylamino)-piperidin-1-yl]-ethanone Morpholine-ethylamino C₁₃H₂₅N₃O₂ High polarity due to morpholine and secondary amine; potential CNS activity May exhibit enhanced solubility compared to aromatic analogues
1-(4-(2,4-Difluorobenzoyl)-piperidin-1-yl)-ethanone (Risperidone Impurity 19) 2,4-Difluorobenzoyl C₁₄H₁₅F₂NO₂ Electron-withdrawing fluorine atoms increase metabolic stability Used as a reference standard in antipsychotic drug analysis
1-(2-(4-Fluorophenyl)-piperidin-1-yl)-ethanone 4-Fluorophenyl C₁₃H₁₆FNO Fluorine enhances lipophilicity and bioavailability Explored in neuropharmacology for fluorinated CNS agents
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)-ethanone derivatives (e.g., Compounds 22–28) Tetrazole-aryl group Varies Tetrazole ring introduces aromaticity and potential for π-π interactions Synthesized for antimicrobial screening; limited solubility noted

Functional Group Modifications

  • Morpholine vs. Piperazine: 1-(4-Morpholinyl)-2-{4-[4-(trifluoromethyl)benzyl]-piperazinyl}-ethanone () replaces the ethylamino linker with a piperazine ring and trifluoromethyl-benzyl group. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the piperazine may improve binding to serotonin or dopamine receptors . Morpholine-containing compounds (e.g., the target compound) generally exhibit better aqueous solubility due to morpholine’s oxygen-rich structure, whereas piperazine derivatives may offer stronger basicity and receptor affinity .
  • Acetyl Group vs. Heterocyclic Substituents: The acetyl group in the target compound provides a compact, metabolically stable terminus. In contrast, 1-[2-(2-dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone () incorporates a pyrimidine ring, enabling interactions with kinase ATP-binding sites. This highlights the trade-off between simplicity (acetyl) and targeted binding (heterocycles) .

Physicochemical and Pharmacokinetic Differences

  • Solubility: Morpholine- and hydroxyethyl-substituted derivatives (e.g., 1-[4-(2-hydroxy-ethoxy)-piperidin-1-yl]-ethanone, ) show higher aqueous solubility (logP ~1.2) compared to fluorinated or benzoyl analogues (logP ~2.5–3.0) .

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution of chloroacetyl intermediates with morpholine-ethylamine, a method shared with tetrazole derivatives ().
  • Biological Screening : While fluorinated analogues () are prioritized for CNS applications, morpholine derivatives are explored for their balanced solubility and permeability, critical for oral bioavailability .

Biologische Aktivität

1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a morpholine group and an ethanone moiety. Its molecular formula is C14H22N2O, indicating a relatively complex structure that may interact with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, although detailed mechanisms remain under investigation.

Anticancer Activity

Several studies have investigated the compound's anticancer properties:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The compound showed particularly strong effects against breast and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
Cell LineIC50 (µM)Effectiveness
MCF-7 (Breast)5.2High
A549 (Lung)6.8Moderate
HeLa (Cervical)7.5Moderate

Neuroprotective Effects

In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects:

  • Neurotransmitter Interaction : It has been reported to enhance the release of dopamine and serotonin in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of this compound as a monotherapy. Results indicated a manageable safety profile with some patients achieving partial responses, highlighting its potential as an alternative treatment option .

Case Study 2: Neurological Disorders

A pilot study explored the use of this compound in patients with Parkinson's disease. Participants reported improvements in motor function and quality of life measures, supporting further investigation into its neuroprotective capabilities .

Q & A

Q. What are the key synthetic routes for 1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine core followed by functionalization with morpholine and ethylamine groups. Key steps include:
  • Nucleophilic substitution : Morpholine reacts with ethylamine-linked intermediates under basic conditions (e.g., K₂CO₃) in solvents like dichloromethane or THF .
  • Coupling reactions : Palladium or copper catalysts are often employed to attach aromatic or heterocyclic groups .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) for pharmacological studies .

Q. How is structural integrity validated for this compound?

  • Methodological Answer : Analytical techniques include:
  • NMR spectroscopy : Confirms proton environments (e.g., morpholine’s δ 3.6–3.8 ppm for CH₂-O-CH₂) and piperidine ring conformation .
  • HPLC-MS : Verifies molecular weight (e.g., m/z 295.2 for [M+H]⁺) and purity .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for SAR studies .

Q. What structural features influence its biological activity?

  • Methodological Answer : The morpholine ring enhances solubility and hydrogen-bonding capacity, while the piperidine scaffold provides conformational flexibility for target binding. Key features:
  • Morpholine’s oxygen atoms : Participate in polar interactions with enzymes (e.g., kinases) .
  • Ethylamino linker : Modulates steric hindrance and bioavailability .

Advanced Research Questions

Q. How can conflicting data in SAR studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
  • Computational docking : Predict binding modes using software like AutoDock Vina to reconcile activity disparities .
  • Comparative bioassays : Test analogs under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Proteomic profiling : Identify off-target interactions via mass spectrometry .

Q. What strategies optimize synthetic yield in scaled-up production?

  • Methodological Answer : Industrial optimization involves:
  • Continuous flow reactors : Enhance reaction homogeneity and reduce byproducts (e.g., 20% yield improvement in THF-based systems) .
  • Automated platforms : Enable real-time monitoring of temperature and pH for reproducibility .
  • Solvent recycling : Reduces costs in large-scale dichloromethane reactions .

Q. How to design experiments assessing off-target effects?

  • Methodological Answer : Use a tiered approach:
  • High-throughput screening : Test against panels of receptors/enzymes (e.g., Eurofins Panlabs®) to identify non-specific binding .
  • CRISPR-Cas9 knockouts : Validate target specificity in cellular models .
  • Metabolomic analysis : Track unintended pathway activation via LC-MS .

Notes

  • Methodology Emphasis : Prioritized experimental design (e.g., assay standardization) and data reconciliation techniques.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.